ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole moiety. This structure is substituted with a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5 of the pyrazolo-pyrimidine ring, and an ethoxycarbonyl-aminopyrazole side chain.
Properties
IUPAC Name |
ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-6-32-22(29)15-11-24-27(20(15)23)18-9-12(2)25-21-13(3)19(26-28(18)21)14-7-8-16(30-4)17(10-14)31-5/h7-11H,6,23H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTKJOLUESFIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique features include:
- 2-(3,4-Dimethoxyphenyl) substituent: Electron-donating methoxy groups contrast with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) in analogs like MK49 (5-(3,5-dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK76 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) . Methoxy groups enhance solubility in polar solvents compared to nitro groups, as seen in compounds 15a (5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile) and 16a (9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) .
Physical Properties
Research Findings and Data Tables
Table 1: Substituent Impact on Melting Points and Reactivity
| Substituent Type | Example Compound | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|
| Electron-donating (methoxy) | Target Compound | Not Reported | Higher solubility, moderate steric hindrance |
| Electron-withdrawing (NO₂) | MK49 | 297 | Reduced solubility, high thermal stability |
| Halogen (F, Cl) | 15a (4-fluorophenyl) | 194–196 | Moderate reactivity in cyclization |
| Trifluoromethyl (CF₃) | MK76 | 308 | High lipophilicity, low polarity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
